(+/-)-3-Amino-3,4-dimethylpent-4-enoic acid hydrochloride
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Overview
Description
(+/-)-3-Amino-3,4-dimethylpent-4-enoic acid hydrochloride is a chemical compound with the molecular formula C7H13NO2·HCl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-3-Amino-3,4-dimethylpent-4-enoic acid hydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(+/-)-3-Amino-3,4-dimethylpent-4-enoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(+/-)-3-Amino-3,4-dimethylpent-4-enoic acid hydrochloride has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Studied for its potential role in molecular recognition and hydrogen bonding interactions.
Industry: Utilized in the synthesis of complex carbohydrates and supramolecular chemistry.
Mechanism of Action
The mechanism of action of (+/-)-3-Amino-3,4-dimethylpent-4-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is known to form intermolecular hydrogen bonds, which play a crucial role in its biological activity. The compound’s effects are mediated through its ability to participate in molecular recognition processes and its potential to influence prebiotic chemical evolution.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,4-dimethylpent-3-enoic acid hydrochloride
- 4-Hydroxy-2-quinolones
- Para-aminobenzoic acid analogs
Uniqueness
(+/-)-3-Amino-3,4-dimethylpent-4-enoic acid hydrochloride is unique due to its specific structural features that enable it to form stable hydrogen-bonded dimers. This property is crucial for its applications in molecular recognition and supramolecular chemistry. Additionally, its potential role in prebiotic chemistry sets it apart from other similar compounds.
Properties
IUPAC Name |
3-amino-3,4-dimethylpent-4-enoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5(2)7(3,8)4-6(9)10;/h1,4,8H2,2-3H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJVTXHYABCDOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C)(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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